molecular formula C17H25N5O2 B237699 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide

2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide

Cat. No. B237699
M. Wt: 331.4 g/mol
InChI Key: BDUPAJXBLJRZMU-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-containing drugs and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and increased blood flow. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to vasodilation and increased blood flow. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to increase BDNF expression, which is important for neuronal survival and function. Other effects of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 include anti-inflammatory effects and anti-oxidative stress effects.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator and has been extensively studied for its biochemical and physiological effects. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 in lab experiments. It has a short half-life and requires frequent dosing. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543. One potential area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have neuroprotective effects and may be a potential treatment for these diseases. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 may have potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential therapeutic applications of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 involves the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetophenone. This intermediate is then treated with sodium azide and butylamine to yield the final product, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been extensively studied for its potential therapeutic applications. It has been found to have vasodilatory effects and has been investigated as a potential treatment for pulmonary hypertension. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-butyltetrazol-5-yl)acetamide

InChI

InChI=1S/C17H25N5O2/c1-5-6-11-22-20-16(19-21-22)18-15(23)12-24-14-9-7-13(8-10-14)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,18,20,23)

InChI Key

BDUPAJXBLJRZMU-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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